molecular formula C15H17BrN4O2 B2432315 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide CAS No. 1251604-89-3

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide

Cat. No.: B2432315
CAS No.: 1251604-89-3
M. Wt: 365.231
InChI Key: BZUIZVFYKJBNPW-UHFFFAOYSA-N
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Description

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pyrimidine ring: This can be achieved by the condensation of ethyl acetoacetate with urea in the presence of a base to form 4-ethyl-5-methyl-6-oxopyrimidine.

    Acylation: The final step involves the acylation of the amino group with 4-bromophenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-ethyl-5-methyl-6-oxopyrimidine: A precursor in the synthesis of the target compound.

    N-(4-bromophenyl)acetamide: A related compound with similar structural features.

Uniqueness

The uniqueness of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-(4-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2/c1-3-12-9(2)14(22)20(15(17)19-12)8-13(21)18-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUIZVFYKJBNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N(C(=N1)N)CC(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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